Product packaging for Ethyl ethoxyacetate(Cat. No.:CAS No. 817-95-8)

Ethyl ethoxyacetate

Cat. No.: B1329361
CAS No.: 817-95-8
M. Wt: 132.16 g/mol
InChI Key: CKSRFHWWBKRUKA-UHFFFAOYSA-N
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Description

Historical Context and Early Scientific Investigations of Ethyl Ethoxyacetate

The scientific exploration of compounds related to this compound dates back to the 19th century. The precursor, ethoxyacetic acid, was first prepared by Heintz through the reaction of chloroacetic acid with sodium ethoxide. orgsyn.org Another significant early contribution was made by Sommelet in the study of ethoxyacetic acid. orgsyn.org

Several methods for the preparation of this compound were established in early research. These pioneering synthetic routes laid the groundwork for its production and subsequent investigation. The primary methods included:

The reaction of ethyl iodide with sodium ethoxyacetate. orgsyn.org

The reaction of sodium ethoxide with ethyl chloroacetate (B1199739). orgsyn.org

The alcoholysis of ethoxyacetonitrile using alcoholic hydrogen chloride. orgsyn.org

The esterification of ethoxyacetic acid with ethanol (B145695) in the presence of dry hydrogen chloride. orgsyn.org

A detailed procedure for the synthesis from chloroacetic acid and sodium ethoxide, followed by esterification, was documented in Organic Syntheses. This method involves the initial formation of ethoxyacetic acid, which is then esterified to yield this compound. orgsyn.org The process described involves refluxing a solution of chloroacetic acid in absolute alcohol with sodium ethoxide, followed by distillation to isolate the ethoxyacetic acid, which is then treated with ethanol and hydrogen chloride to produce the final ester. orgsyn.org

Table 1: Early Synthesis Methods for this compound

Reactants Product Reference
Ethyl iodide + Sodium ethoxyacetate This compound orgsyn.org
Sodium ethoxide + Ethyl chloroacetate This compound orgsyn.org
Ethoxyacetonitrile + Alcoholic hydrogen chloride This compound orgsyn.org

Current Significance and Emerging Research Frontiers for this compound

This compound continues to be a compound of interest in modern chemical research, primarily due to its properties as a solvent and its role as a versatile chemical intermediate. smolecule.comontosight.ai

Current Applications in Research:

Solvent: It is widely utilized as a solvent for various resins and polymers, making it valuable in the formulation of coatings, paints, varnishes, and printing inks. smolecule.comontosight.ai Its solvent properties are also leveraged in materials science for the development and testing of new materials. smolecule.com

Organic Synthesis: this compound serves as a crucial starting material for synthesizing other organic compounds. smolecule.com It is used in reactions such as the Claisen condensation to produce β-keto esters, which are important intermediates in organic synthesis. smolecule.comresearchgate.netacs.org For example, it has been used in a large-scale synthesis involving a Claisen-type condensation with p-anisaldehyde. researchgate.netacs.org

Pharmaceutical and Agrochemical Research: The compound acts as an intermediate in the synthesis of pharmaceuticals, allowing for the introduction of specific functional groups into target molecules. ontosight.ai It is also a building block for bioactive molecules and has been investigated for its potential role in the development of new drugs. For instance, derivatives of this compound are explored for potential biological activities, including antimicrobial or anticancer properties.

Emerging Research Frontiers:

A significant area of emerging research is the development of more efficient and sustainable methods for synthesizing this compound. One promising route that has garnered considerable attention is the gas-phase hydrogenation of diethyl oxalate (B1200264) (DEO). researchgate.netresearchgate.net This process is a key topic in the field of C1 chemistry, which focuses on the conversion of single-carbon molecules into valuable chemicals.

Researchers are investigating bifunctional catalysts, such as copper-aluminum (Cu-Al) catalysts, to facilitate this reaction. researchgate.netresearchgate.net Studies have shown that the synergistic effect between copper sites and Lewis acid sites on the catalyst surface is crucial for the selective hydrogenation of DEO to this compound. researchgate.netresearchgate.net The highest selectivity achieved in some studies is around 55% over a Cu1Al100 catalyst. researchgate.net This research pathway is part of a broader effort to produce a variety of alcohol-ethers-esters (AEE) from syngas-derived diethyl oxalate. researchgate.net

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₆H₁₂O₃ smolecule.comsigmaaldrich.com
Molecular Weight 132.16 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance Colorless liquid smolecule.comchemicalbook.com
Boiling Point 156 °C sigmaaldrich.comchemicalbook.com
Density 0.975 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Index n20/D 1.402 sigmaaldrich.comchemicalbook.com

Interdisciplinary Relevance of this compound in Chemical Sciences

The applications of this compound extend across various sub-disciplines of chemistry, highlighting its interdisciplinary relevance.

Materials Science: As a solvent for polymers and waxes, it plays a role in the development and characterization of new materials. smolecule.com Its ability to dissolve a wide range of substances makes it a useful tool in formulating new chemical products and coatings. smolecule.com

Organic and Medicinal Chemistry: this compound is a fundamental building block in organic synthesis. smolecule.com It is used to construct more complex molecules, including those with potential therapeutic applications. For example, it can be reacted with Grignard reagents to form alcohols or with aldehydes and ketones to form aldol (B89426) condensation products. smolecule.com Its derivatives are studied in medicinal chemistry, where they may interact with biological targets like enzymes or receptors.

Biochemistry and Pharmacology: In biochemical research, it can be used in studies involving enzymes. smolecule.com In pharmacology, it contributes to the development and testing of new drugs by serving as a precursor or intermediate in their synthesis. smolecule.com

Catalysis and Industrial Chemistry: The synthesis of this compound from diethyl oxalate is a significant topic in catalysis research. researchgate.netresearchgate.net The development of efficient catalysts for this conversion is important for industrial processes related to coal-to-chemical technologies. researchgate.net The use of Cu/Al₂O₃ catalysts in oxalate hydrogenation reactions is a well-explored area for producing various chemical products, including ethanol and this compound. researchgate.net

The compound's involvement in diverse reactions and applications, from fundamental organic synthesis to advanced materials and catalysis, underscores its importance as a versatile molecule in the landscape of chemical sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B1329361 Ethyl ethoxyacetate CAS No. 817-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-ethoxyacetate
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InChI

InChI=1S/C6H12O3/c1-3-8-5-6(7)9-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSRFHWWBKRUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061161
Record name Acetic acid, ethoxy-, ethyl ester
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Molecular Weight

132.16 g/mol
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CAS No.

817-95-8
Record name Ethyl ethoxyacetate
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Record name Ethyl ethoxyacetate
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Record name Acetic acid, 2-ethoxy-, ethyl ester
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Record name Acetic acid, ethoxy-, ethyl ester
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Record name Ethyl ethoxyacetate
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Record name ETHYL ETHOXYACETATE
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Synthetic Methodologies and Reaction Pathways for Ethyl Ethoxyacetate

Fischer Esterification Approaches for Ethyl Ethoxyacetate Synthesis

Fischer-Speier esterification is a cornerstone method for producing esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. byjus.com For this compound, this involves the direct reaction of ethoxyacetic acid with ethanol (B145695). The reaction is reversible and requires a catalyst to proceed at a practical rate. byjus.comeverant.org To favor the formation of the ester, an excess of the alcohol reactant is often used, or the water generated during the reaction is removed. byjus.commasterorganicchemistry.com

A typical laboratory preparation involves treating ethoxyacetic acid with an excess of absolute ethyl alcohol. orgsyn.org Dry hydrogen chloride gas is passed into the mixture, serving as the acid catalyst. orgsyn.org The reaction is allowed to proceed at room temperature, after which the mixture is neutralized and the this compound is extracted. orgsyn.org

The choice of acid catalyst is crucial for optimizing the Fischer esterification process. While strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are conventional choices, research has explored various catalytic systems to improve yield, selectivity, and environmental compatibility. e3s-conferences.orgmdpi.com

For the synthesis of similar esters, such as ethylene (B1197577) glycol monoethyl ether acetate (B1210297) from ethyl cellosolve and acetic acid, catalysts like sulfuric acid and p-toluenesulfonic acid have been employed at concentrations of 0.1 to 0.5% by weight, with reaction temperatures ranging from 105-130°C. atamanchemicals.comatamanchemicals.com Heterogeneous catalysts, such as cation-exchange resins (e.g., Wofatit-KPS), offer advantages like producing colorless products and reducing equipment corrosion, although they may have lower mechanical strength. atamanchemicals.comatamanchemicals.comgoogle.com Oxalic acid has also been proposed as an effective catalyst for related esterifications. google.com The optimization of these systems aims to maximize conversion rates while minimizing side reactions and simplifying product purification.

Below is a table summarizing various catalytic systems used in the esterification of ethoxyacetic acid and related compounds.

Catalyst SystemReactantsTemperature (°C)Key FindingsReference
Dry Hydrogen Chloride Ethoxyacetic Acid, EthanolRoom TemperatureStandard laboratory method; requires saturation of the mixture with HCl gas. orgsyn.org
Sulfuric Acid 2-Methyl-1-pentene, Acetic Acid60Reaction rate is significantly higher compared to HCl. e3s-conferences.org e3s-conferences.org
p-Toluenesulfonic Acid Ethyl Cellosolve, Acetic Acid105-130Effective at low concentrations (0.1-0.5 wt%). atamanchemicals.comatamanchemicals.com
Cation-Exchange Resin Ethyl Cellosolve, Acetic Acid75-115Allows for colorless products and reduced corrosion but can have low mechanical strength. atamanchemicals.comgoogle.com
Oxalic Acid Ethyl Cellosolve, Acetic Acid105-130Used at 0.1-0.6 wt% of the reaction mixture; allows continuous removal of water. google.com

The mechanism of acid-catalyzed esterification for producing this compound follows the well-established pathway for Fischer esterification. chemguide.co.uk

The process is initiated by the protonation of the carbonyl oxygen of ethoxyacetic acid by the acid catalyst (e.g., H₂SO₄ or H₃O⁺). byjus.comresearchgate.net This step significantly increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Protonation of Carbonyl Oxygen: The carbonyl oxygen of ethoxyacetic acid is protonated by the acid catalyst, making the carbonyl carbon more susceptible to nucleophilic attack. mdpi.com

Nucleophilic Attack by Alcohol: An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, an oxonium ion. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a better leaving group (water). youtube.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound and regenerate the acid catalyst. chemguide.co.ukyoutube.com

Transesterification Routes to this compound

Transesterification is an alternative route for synthesizing esters, involving the reaction of an existing ester with an alcohol in the presence of a catalyst to produce a new ester and a new alcohol. nih.gov This method can be advantageous as it avoids the production of water and can sometimes be performed under milder conditions than Fischer esterification. For this compound, this could involve reacting a different ester of ethoxyacetic acid (e.g., mthis compound) with ethanol.

Base-catalyzed transesterification is a common industrial process. The mechanism involves a nucleophilic acyl substitution. A strong base, such as sodium ethoxide, is typically used as the catalyst. youtube.com

The reaction proceeds as follows:

Nucleophilic Attack: The ethoxide ion (from the catalyst and ethanol) attacks the carbonyl carbon of the starting ester (e.g., mthis compound).

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, and the original alkoxy group (e.g., methoxide) is eliminated.

Proton Transfer: The departing alkoxide acts as a base, abstracting a proton from the ethanol solvent to regenerate the ethoxide catalyst and form the alcohol byproduct (methanol).

For related compounds, catalysts such as alkali metal alkoxides and aluminum or titanium alkoxides have been utilized. atamanchemicals.comatamanchemicals.com The primary challenge with these catalysts is their sensitivity to moisture. atamanchemicals.comatamanchemicals.com

Research into transesterification has led to the development of novel and more robust catalytic systems to improve yields and process efficiency. While specific studies on this compound are limited, advancements in the transesterification of other esters, particularly β-keto esters, provide insight into potential catalysts. nih.gov Environmentally benign catalysts like boric acid have shown success in the transesterification of ethyl acetoacetate (B1235776) with various primary and secondary alcohols, achieving high yields. nih.gov Other modern catalysts include ionic liquids and solid acid catalysts, which can offer benefits such as reusability and reduced environmental impact. mdpi.comgrafiati.com In the context of producing this compound, these novel catalysts could offer pathways that are more efficient and sustainable than traditional methods.

Direct Alkylation Strategies for this compound Formation

Direct alkylation provides another synthetic route to this compound. This method typically involves the reaction of an enolate or a salt of an acid with an alkylating agent. One documented method is the reaction of ethyl chloroacetate (B1199739) with sodium ethoxide. google.com In this SN2 reaction, the ethoxide ion acts as a nucleophile, displacing the chloride from ethyl chloroacetate.

A specific procedure involves treating a solution of ethyl chloroacetate in ethanol with an ethanolic solution of sodium ethoxide. The reaction is maintained at 20-30°C and then heated to 40-45°C to ensure completion. google.com After filtration and distillation, this compound can be obtained in good yield. google.com An alternative alkylation approach involves reacting sodium ethoxyacetate with ethyl iodide. orgsyn.org

Synthesis MethodReactantsReagents/ConditionsYieldReference
Direct Alkylation Ethyl Chloroacetate, EthanolSodium Ethoxide, 20-45°C71% google.com

This approach is particularly useful as it builds the ether linkage and the ester in a single conceptual framework, starting from readily available halogenated esters.

Reactions Involving Ethylene Oxide and Acetic Acid for this compound

The synthesis of this compound from ethylene oxide and acetic acid is a notable pathway. This transformation is often accomplished through a two-step process. The first step involves the reaction of ethylene oxide with ethyl alcohol to produce ethoxyethanol, also known as ethyl cellosolve. atamanchemicals.comnih.gov Following this, the second step is the esterification of the resulting ethoxyethanol with acetic acid, acetic anhydride, or acetic chloride to yield the final product, this compound. atamanchemicals.comnih.govcanada.ca This esterification is a standard procedure for creating the ester from its corresponding alcohol and carboxylic acid. atamanchemicals.com

Catalytic Systems in Direct Alkylation for this compound Synthesis

The synthesis of this compound can be achieved through a method described as direct alkylation, where ethylene oxide reacts with acetic acid in the presence of a catalyst. smolecule.com While this direct route is established, a more frequently detailed method involves the esterification of ethoxyethanol with acetic acid. atamanchemicals.com For this esterification step, various acid catalysts are employed to facilitate the reaction. Common catalysts include mineral acids such as sulfuric acid or organic acids like p-toluenesulfonic acid, typically used in concentrations ranging from 0.1 to 0.5% by weight. atamanchemicals.comatamanchemicals.com Additionally, solid acid catalysts like cation exchange resins in their H-form (e.g., Wofatit-KPS) are utilized. atamanchemicals.comatamanchemicals.com The use of these resins can be advantageous as they allow for the production of colorless products and help mitigate equipment corrosion. atamanchemicals.com

Hydrogenation of Diethyl Oxalate (B1200264) to this compound

The catalytic hydrogenation of diethyl oxalate (DEO) into this compound (EEA) has emerged as a significant area of research, though it has received less attention than the synthesis of other chemicals like ethanol or ethylene glycol from the same precursor. Current time information in Colombo, LK. This pathway involves complex interactions between the catalyst and reactants to achieve selectivity for EEA.

Synergistic Catalysis with Cu-Al Catalysts for this compound Synthesis

The synthesis of this compound from diethyl oxalate hydrogenation is effectively achieved using bifunctional copper-alumina (Cu-Al) catalysts. Current time information in Colombo, LK. Research has demonstrated that the formation of EEA is a result of synergistic catalysis between the copper (Cu) metallic sites and the Lewis acid sites (LAS) present on the alumina (B75360) support. Current time information in Colombo, LK. A series of Cu-Al catalysts, synthesized via a self-assembly method, have been studied to understand the relationship between the multiple active sites and the reaction outcome. Current time information in Colombo, LK. The interaction between the copper and the alumina support is considered a critical factor in the high performance of these catalysts in oxalate hydrogenation reactions. atamanchemicals.com

Reaction Pathways in Diethyl Oxalate Hydrogenation to this compound: Dehydration and Etherification

Two primary reaction pathways have been identified for the synthesis of this compound from the hydrogenation of diethyl oxalate over Cu-Al catalysts. Current time information in Colombo, LK. Both pathways are dependent on the Lewis acid sites (LAS) on the catalyst surface. Current time information in Colombo, LK.

Pathway 1: Dehydration. This route involves the dehydration of an ethyl 2-hydroxy-2-ethoxyacetate intermediate at the Lewis acid sites. Current time information in Colombo, LK.

Pathway 2: Etherification. This alternative route consists of the etherification of ethyl glycolate (B3277807) (Egly) and ethanol, which are also products of DEO hydrogenation, at the Lewis acid sites. Current time information in Colombo, LK.

This dual-reaction mechanism, driven by the Cu-Al double sites, highlights the versatility of this catalytic system for producing a variety of alcohol-ether-ester compounds. Current time information in Colombo, LK.

Development of Novel Catalysts for Selective Hydrogenation to this compound

The development of new catalysts for the selective hydrogenation of diethyl oxalate to this compound has focused on creating bifunctional systems that can effectively manage the complex reaction network. Current time information in Colombo, LK. A notable advancement is the synthesis of a series of Cu-Al catalysts with varied Lewis acid distributions using a self-assembly method. Current time information in Colombo, LK. This approach allows for the controlled creation of catalysts with both the necessary metallic copper sites for hydrogenation and the specific Lewis acid sites required for the subsequent dehydration and etherification reactions that form EEA. Current time information in Colombo, LK. This research into bifunctional catalysts represents a key strategy for optimizing the synthesis of this compound and other valuable alcohol-ether-ester compounds from dialkyl oxalates. Current time information in Colombo, LK.

Data Tables

Table 1: Summary of Synthetic Methodologies for this compound

Methodology Reactants Key Intermediates Catalyst Type Citation(s)
Direct Alkylation / EsterificationEthylene Oxide, Acetic Acid, EthanolEthoxyethanol (Ethyl Cellosolve)Acid catalysts (H₂SO₄, p-toluenesulfonic acid), Cation exchange resins atamanchemicals.comnih.govsmolecule.comatamanchemicals.com
Catalytic HydrogenationDiethyl Oxalate, HydrogenEthyl 2-hydroxy-2-ethoxyacetate, Ethyl Glycolate, EthanolBifunctional Cu-Al catalysts atamanchemicals.comCurrent time information in Colombo, LK.

Table 2: Performance of Cu-Al Catalysts in Diethyl Oxalate (DEO) Hydrogenation

Catalyst Key Feature DEO Conversion EEA Selectivity Citation(s)
Cu1Al100High content of medium-strong Lewis acid sitesNot specified~55% (Highest Selectivity) Current time information in Colombo, LK.
Cu10Al100High Cu loading~40% (Highest Conversion)Not specified Current time information in Colombo, LK.

Other Advanced Synthetic Protocols for this compound and its Derivatives

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester. libretexts.orglibretexts.orgpw.live this compound can participate in this reaction, acting as one of the ester components.

A significant application of this methodology is in the synthesis of α-alkoxy-cinnamate esters, which are valuable intermediates. acs.orgacs.org Research has detailed a large-scale synthesis of ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP), a key pharmaceutical intermediate, starting from p-anisaldehyde and this compound (EEA). acs.org In this process, the Claisen-type condensation is a crucial step. The reaction was initially performed using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF) at -10 °C. acs.org However, for process optimization, the base was changed to sodium ethoxide (NaOEt) in ethanol, which allowed for a one-pot procedure combining the preparation of EEA and the subsequent condensation. acs.org

The condensation between this compound and an aromatic aldehyde like p-anisaldehyde using an alkoxide base is a well-established strategy. acs.orgresearchgate.net The reaction proceeds through the formation of an enolate from this compound, which then attacks the carbonyl group of the aldehyde. An interesting finding in the large-scale synthesis was that an excess of the this compound ester unexpectedly promoted the elimination step to form the desired cinnamate (B1238496) product. acs.orgacs.org This process has been successfully scaled up to a 2000-L vessel. acs.orgresearchgate.net

Table 1: Large-Scale Claisen-Type Condensation of this compound
Reactant 1Reactant 2Base/Solvent SystemKey ObservationScale
This compound (EEA)p-Anisaldehydet-BuOK in THF or NaOEt in EtOHElimination to the cinnamate ester was promoted by an excess of EEA. acs.orgacs.orgSuccessfully performed on a 2000-L scale. acs.orgresearchgate.net

An alternative pathway to synthesize this compound involves the reaction of ethyl diazoacetate with sulfur dioxide in a protic solvent like ethanol. oup.com While reactions of diazo compounds with sulfur dioxide in aprotic solvents are known to proceed via a sulfene (B1252967) intermediate, the mechanism in ethanol is different. oup.com

In the presence of ethanol, sulfur dioxide exists in equilibrium with ethyl hydrogen sulfite (B76179). The reaction is proposed to proceed not through a sulfene intermediate, but via a mechanism involving a protic acid. oup.com The most plausible route involves the initial protonation of the ethyl diazoacetate by the small amount of ethyl hydrogen sulfite present. This forms a carbonium ion, which is then attacked by ethanol in a catalytic manner to yield the final product, this compound. This mechanism was favored over alternatives because the reaction did not proceed in benzene (B151609) with a sulfene trapping agent, indicating a sulfene intermediate is not involved in this specific transformation. oup.com

The reaction was carried out at 40°C for 2 hours, yielding the oily crude product in 81% yield after fractional distillation. oup.com

Table 2: Spectroscopic Data for this compound from the Reaction of Ethyl Diazoacetate and SO₂
Spectroscopic MethodReported Data oup.com
Infrared (IR)1753 cm⁻¹ (C=O), 1138 and 1205 cm⁻¹ (C-O-C)
Nuclear Magnetic Resonance (NMR)δ 1.23 (3H, t), 1.27 (3H, t), 3.60 (2H, q), 4.03 (2H, s), and 4.21 (2H, q)
Mass Spectrometry (MS)m/e = 103 (M⁺-C₂H₅), 88 (M⁺-C₂H₄O)

A novel and efficient method for producing alkoxyacetic esters, including this compound, is the cobalt-catalyzed hydroesterification of formaldehyde (B43269) dialkyl acetals. This reaction represents the first example of a homogeneous hydroesterification of an acetal (B89532). oup.comresearchgate.net The process utilizes a catalyst system composed of dicobalt octacarbonyl (Co₂(CO)₈) and an organic amine, reacting the acetal with carbon monoxide (CO). oup.comoup.com

Alkoxyacetic esters are valuable as ether/ester type solvents and as intermediates for producing ethylene glycol. oup.com In this synthesis, the formaldehyde dialkyl acetal reacts with carbon monoxide under pressure in the presence of the cobalt catalyst. For instance, this compound was produced from formaldehyde diethyl acetal in a 91% yield. oup.com The reaction was conducted in dioxane with γ-picoline as the amine component at 160°C under a CO pressure of 150 kg/cm ². oup.com

The study demonstrated that this catalytic system is effective for various formaldehyde dialkyl acetals, providing a high-yield pathway to the corresponding alkoxyacetic esters. oup.com

Table 3: Cobalt-Catalyzed Hydroesterification of Formaldehyde Dialkyl Acetals
SubstrateProductAmineYield (%) oup.comReaction Conditions oup.com
Formaldehyde Dimethyl AcetalMethyl Methoxyacetateγ-picoline89Co₂(CO)₈, 160°C, 150 kg/cm² CO, 5h
Formaldehyde Diethyl AcetalThis compoundγ-picoline91Co₂(CO)₈, 160°C, 150 kg/cm² CO, 5h
Formaldehyde Diisopropyl AcetalIsopropyl Isopropoxyacetateγ-picoline72Co₂(CO)₈, 160°C, 150 kg/cm² CO, 5h

Table of Mentioned Compounds

Table 4: List of Chemical Compounds
Compound Name
This compound
β-keto ester
α-alkoxy-cinnamate ester
Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP)
p-Anisaldehyde
Potassium tert-butoxide (t-BuOK)
Tetrahydrofuran (THF)
Sodium ethoxide (NaOEt)
Ethanol
Ethyl diazoacetate
Sulfur dioxide
Sulfene
Ethyl hydrogen sulfite
Benzene
Formaldehyde dialkyl acetal
Alkoxyacetic ester
Dicobalt octacarbonyl (Co₂(CO)₈)
Carbon monoxide (CO)
Ethylene glycol
Formaldehyde diethyl acetal
Dioxane
γ-picoline
Methyl Methoxyacetate
Formaldehyde dimethyl acetal
Isopropyl Isopropoxyacetate
Formaldehyde diisopropyl acetal

Mechanistic Elucidation of Ethyl Ethoxyacetate Transformations

Hydrolysis Mechanisms of Ethyl Ethoxyacetate (Acid- and Base-Catalyzed)

This compound undergoes hydrolysis, a reaction with water, to produce ethoxyacetic acid and ethanol (B145695). smolecule.com This process can be catalyzed by either an acid or a base. smolecule.com

Acid-Catalyzed Hydrolysis

In the presence of a dilute acid, such as hydrochloric or sulfuric acid, this compound is heated under reflux with water. libretexts.orgchemguide.co.uk The acid acts as a catalyst, and because the reaction is reversible, an equilibrium mixture of the ester, water, ethanoic acid, and ethanol is formed. libretexts.orgchemguide.co.uk To favor the hydrolysis, a large excess of water can be utilized. libretexts.orgchemguide.co.uk

The mechanism for acid-catalyzed hydrolysis of an ester like this compound involves several steps: libretexts.orgchemguide.co.uklabmonk.com

Protonation of the carbonyl group: The ester's carbonyl oxygen is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.orglabmonk.com

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orglabmonk.com

Proton transfer: A proton is transferred from the oxygen atom that originated from the water molecule to one of the other oxygen atoms. libretexts.orglabmonk.com

Elimination of the alcohol: A molecule of ethanol (the leaving group) is eliminated. libretexts.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final carboxylic acid product. libretexts.org

Base-Catalyzed Hydrolysis (Saponification)

When an ester is boiled with a dilute aqueous alkali solution, such as sodium hydroxide (B78521), hydrolysis occurs rapidly. labmonk.com The alkali neutralizes the carboxylic acid as it forms, which drives the reaction to completion. labmonk.com This process is often called saponification. labmonk.com

The mechanism for base-catalyzed hydrolysis proceeds as follows: labmonk.com

Nucleophilic attack by hydroxide: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. labmonk.com

Collapse of the intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (in this case, ethoxide, RO⁻), which results in the formation of a carboxylic acid. labmonk.com

Acid-base reaction: The alkoxide ion is a strong base and deprotonates the carboxylic acid in a rapid equilibrium, forming the carboxylate salt and the alcohol. labmonk.com An acidic workup is necessary to obtain the free carboxylic acid. labmonk.com

Catalyst TypeKey Mechanistic StepsDriving Force
Acid Protonation of carbonyl, nucleophilic attack by water, proton transfer, elimination of alcohol, deprotonation.Use of excess water to shift equilibrium. libretexts.orgchemguide.co.uk
Base Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of alkoxide, deprotonation of carboxylic acid.Neutralization of the carboxylic acid product. labmonk.com

Transesterification Mechanisms of this compound

Transesterification is a process where one ester is converted into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, this compound can react with other alcohols to form new esters. smolecule.com

Acid-Catalyzed Transesterification

Under acidic conditions, the mechanism follows a pattern of protonation, addition, deprotonation, protonation, elimination, and deprotonation (PADPED). masterorganicchemistry.com

Protonation: The carbonyl oxygen of the ester is protonated.

Addition: An alcohol molecule attacks the carbonyl carbon.

Deprotonation: The attacking alcohol is deprotonated.

Protonation: The original alkoxy group is protonated to make it a good leaving group.

Elimination: The original alcohol is eliminated.

Deprotonation: The carbonyl oxygen is deprotonated to yield the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification

In the presence of a base, such as sodium ethoxide, transesterification occurs through a two-step addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic addition: An alkoxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination: The original alkoxide group is eliminated from the tetrahedral intermediate, resulting in the new ester. masterorganicchemistry.com

It is important to note that transesterification can sometimes occur as a side reaction, for example, during a Claisen condensation if an alkoxide base is used. masterorganicchemistry.com

Condensation Reactions Involving this compound

This compound can participate in condensation reactions, most notably the Claisen condensation, to form β-keto esters. smolecule.com

Claisen Condensation: Formation of β-Keto Esters from this compound

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, such as sodium ethoxide. openstax.orglibretexts.orgwikipedia.org When an ester with an α-hydrogen, like this compound, is treated with a suitable base, it undergoes a reversible condensation to yield a β-keto ester. openstax.orglibretexts.orglibretexts.org

The mechanism is similar to that of an aldol (B89426) condensation and involves the following steps: openstax.orglibretexts.org

Enolate formation: A strong base removes an α-proton from the ester, forming an enolate ion. wikipedia.org

Nucleophilic attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule, creating a tetrahedral intermediate. wikipedia.orgaskthenerd.com

Elimination of alkoxide: The tetrahedral intermediate collapses, and an alkoxide leaving group is expelled to form the β-keto ester. openstax.orglibretexts.orgaskthenerd.com

A full equivalent of base is required because the resulting β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the base. openstax.orglibretexts.orglibretexts.org This deprotonation drives the equilibrium towards the product, ensuring high yields. openstax.orglibretexts.org An acidic workup is then necessary to protonate the enolate and isolate the β-keto ester. wikipedia.org

A study demonstrated a Claisen-type condensation of p-anisaldehyde with this compound. researchgate.netacs.org

Mechanism of Ester-Promoted Elimination in Claisen-Type Condensations with this compound

In some Claisen-type condensations, an excess of the ester can unexpectedly promote the elimination step. acs.orgresearchgate.net This suggests an alternative pathway where the ester itself can facilitate the removal of the leaving group from the tetrahedral intermediate.

Oxidation and Reduction Pathways of this compound Derivatives

The derivatives of this compound can undergo various oxidation and reduction reactions.

Oxidation

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize certain derivatives of this compound. For example, an oxo group can be formed from the oxidation of a suitable precursor.

Reduction

Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce derivatives of this compound. For instance, an oxo group can be reduced to a hydroxyl group. The hydrogenation of diethyl oxalate (B1200264) has been studied as a potential route to synthesize this compound. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions of this compound Derivatives

Derivatives of this compound can participate in nucleophilic substitution reactions. For example, the amino group in certain derivatives can act as a nucleophile in substitution reactions. Also, the acetate (B1210297) group can be replaced by other nucleophiles like halides or amines. The presence of a bromine atom in a derivative like 1,1-dimethylethyl 2-[2-(2-bromoethoxy)ethoxy]acetate enhances its reactivity in nucleophilic substitution reactions. cymitquimica.com Optimization of reaction conditions for these substitutions is a key aspect of their application. For instance, the synthesis of certain pyridazine (B1198779) derivatives involves the nucleophilic substitution of a chlorine atom with an ethoxy group. vulcanchem.com

Reaction TypeReagents/ConditionsProduct Type
Oxidation Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) Oxo derivatives
Reduction Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) Hydroxyl derivatives
Nucleophilic Substitution Amines, Thiols, Halides Substituted derivatives

Applications of Ethyl Ethoxyacetate in Advanced Organic Synthesis

Ethyl Ethoxyacetate as a Building Block in Complex Molecule Synthesis

The utility of this compound as a foundational component in the synthesis of more elaborate molecular architectures is well-documented. cymitquimica.com Its reactivity at both the ester and the α-carbon positions provides synthetic chemists with multiple avenues for molecular elaboration.

The reaction of this compound with Grignard reagents (RMgX) serves as a classic method for the preparation of alcohols. smolecule.comlookchem.com In this reaction, the nucleophilic carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. libretexts.org This addition is followed by the departure of the ethoxide leaving group, leading to the in-situ formation of a ketone. A second equivalent of the Grignard reagent then adds to this newly formed ketone, and subsequent acidic workup yields a tertiary alcohol where two of the alkyl groups originate from the Grignard reagent. libretexts.org This two-step addition process provides a reliable route to a wide array of tertiary alcohols. lookchem.comkhanacademy.org

This compound can participate in aldol-type condensation reactions with various carbonyl compounds, such as aldehydes and ketones. smolecule.com In the presence of a base, the α-proton of this compound can be abstracted to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule. openstax.orglibretexts.org The resulting product is a β-hydroxy ester, which can sometimes undergo subsequent dehydration to yield an α,β-unsaturated ester. vanderbilt.edu The outcome of the aldol (B89426) reaction is influenced by factors such as reaction conditions and the structure of the substrates. openstax.orglibretexts.org

A notable example is the Claisen-type condensation of this compound with p-anisaldehyde, which has been utilized in the synthesis of pharmaceutical intermediates. researchgate.netresearchgate.net

A significant application of this compound is its use as a precursor for the synthesis of ethoxyacetylacetone. lookchem.comchemicalbook.combiocompare.comottokemi.com This transformation is typically achieved through a Claisen condensation reaction. In this process, this compound is treated with a strong base, such as sodium hydride, to generate an enolate, which then reacts with acetone. researchgate.net The resulting β-diketone, ethoxyacetylacetone, is a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals. lookchem.com

Table 1: Synthesis of Ethoxyacetylacetone

Reactant 1 Reactant 2 Key Reagent Product

This table illustrates the key components in the synthesis of ethoxyacetylacetone from this compound.

This compound and its derivatives play a crucial role in the synthesis of monomers for Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA with a peptide-like backbone, which gives them unique properties such as high binding affinity and resistance to enzymatic degradation. nih.gov The ethoxyacetate moiety can be incorporated into the PNA backbone, often as part of a linker molecule like 2-aminoethoxy-2-ethoxy acetic acid (AEEA), which connects the nucleobase-containing units. mdpi.com The synthesis of these PNA monomers can involve derivatives like Ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate.

The versatility of this compound extends to its role as a precursor for a variety of bioactive molecules and pharmaceutical intermediates. researchgate.netontosight.ailookchem.com Its ability to participate in reactions like Claisen condensations and Horner-Wadsworth-Emmons olefinations makes it a valuable starting material. For example, it has been used in the synthesis of PPARα/γ agonists, which are a class of drugs used to treat metabolic disorders. nih.gov In one synthetic route, a derivative of this compound, ethyl 2-(diethoxyphosphoryl)-2-ethoxyacetate, is used in a Horner-Wadsworth-Emmons reaction to introduce an α-alkoxy-α,β-unsaturated ester moiety into the target molecule. nih.gov Furthermore, derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), which can be synthesized from related starting materials, are used in solid-phase peptide synthesis and in the creation of specialized resins for drug discovery. google.comgoogle.com

Derivatives of this compound in Synthetic Chemistry

The synthetic utility of this compound is further expanded through its various derivatives. These modified compounds offer altered reactivity and can be tailored for specific synthetic applications. For instance, ethyl 2-chloro-2-ethoxy-acetate can be used to selectively form oximes, hydrazones, and nitrones. researchgate.net Another important derivative is ethyl 2-(diethoxyphosphoryl)-2-ethoxyacetate, a phosphonate (B1237965) reagent employed in the Horner–Wadsworth–Emmons olefination to produce α-alkoxy-α,β-unsaturated esters. nih.gov These derivatives underscore the adaptability of the this compound scaffold in modern organic synthesis.

Synthesis of Ethyl (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate from this compound

A significant application of this compound is in the synthesis of the chiral ester ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP). acs.org This compound is a crucial intermediate for certain pharmaceutical development projects. acs.org A scalable synthetic route has been developed starting from p-anisaldehyde and this compound. acs.orgacs.org

The synthesis involves a Claisen-type condensation reaction. acs.orgacs.org Initially, a racemic mixture is produced, which then undergoes resolution to isolate the desired (S)-enantiomer. acs.orgresearchgate.net The process commences with the condensation of this compound and anisaldehyde using a base like potassium t-butoxide (tBuOK) in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. acs.org This reaction yields a mixture of products, including the key intermediate ethyl (Z)-2-ethoxy-3-(4-methoxyphenyl)propenoate. acs.org

Table 1: Key Steps in the Synthesis of EEHP from this compound

StepReactantsKey Reagents/ConditionsProduct
Condensation This compound, p-AnisaldehydetBuOK, THF, -10 °CEthyl 2-ethoxy-3-hydroxy-3-(4-methoxyphenyl)propanoate and related products
Dehydration Ethyl 2-ethoxy-3-hydroxy-3-(4-methoxyphenyl)propanoateMethanesulfonic acid, Toluene, 100 °CEthyl (Z)-2-ethoxy-3-(4-methoxyphenyl)propenoate
Hydrolysis Ethyl (Z)-2-ethoxy-3-(4-methoxyphenyl)propenoateAqueous NaOH2-Ethoxy-3-(4-methoxyphenyl)propenoic acid
Hydrogenation & Resolution Racemic ester/acidα-chymotrypsin or other resolution methodsEthyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP)

Development of α-Alkoxy-cinnamate Esters utilizing this compound

The synthesis of EEHP is a specific example of a broader application of this compound in the development of α-alkoxy-cinnamate esters. acs.orgacs.org These unsaturated esters are valuable synthetic intermediates. acs.org The Claisen-type condensation between an aromatic aldehyde, such as p-anisaldehyde, and this compound provides a facile route to these structures. acs.orgacs.org

In this reaction, the base abstracts a proton from the α-carbon of this compound, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate can then undergo elimination of a water molecule to yield the α,β-unsaturated ester, which is the α-alkoxy-cinnamate ester. acs.org A notable finding in this process was that an excess of this compound unexpectedly promoted the elimination step, driving the reaction towards the desired cinnamate (B1238496) product. acs.orgacs.org

This methodology has been selected for its potential as an inexpensive and robust method suitable for large-scale production. acs.org

Formation of Chiral Esters and their Resolution

This compound is a precursor for the formation of racemic esters that can subsequently be resolved to yield enantiomerically pure compounds. researchgate.net The synthesis of racemic ethyl 2-ethoxy-3-(p-methoxyphenyl)propanoate is a key example, which is then resolved to produce the desired (S)-enantiomer. researchgate.net

A highly effective method for the resolution of such racemic esters is through enzyme-catalyzed kinetic resolution. researchgate.net For instance, the use of the enzyme α-chymotrypsin facilitates the enantioselective hydrolysis of the racemic ester. researchgate.net This biocatalytic approach allows for the separation of the (S)-ester from the corresponding acid, which is formed from the hydrolysis of the (R)-enantiomer, through a simple acid-base work-up. researchgate.net Other enzymes, such as lipase (B570770) B from Candida antarctica, have also been shown to be effective in the kinetic resolution of chiral compounds using similar alkoxyacetate esters as acylating agents. mdpi.com

Table 2: Research Findings on Chiral Resolution

MethodEnzymeSubstrateOutcomeReference
Enantioselective Hydrolysisα-ChymotrypsinRacemic ethyl 2-ethoxy-3-(p-methoxyphenyl)propanoateResolved (S)-ester with excellent enantiomeric excess researchgate.net
Kinetic ResolutionLipase B from Candida antarctica (immobilized)Racemic aminesN-acylation with good conversion and high enantiomeric excess of the amide product using isopropyl 2-ethoxyacetate mdpi.com

This compound as a Reagent in Laboratory Research

In laboratory research, this compound is utilized as a versatile reagent and starting material in various organic syntheses. ontosight.aismolecule.com Its chemical structure, featuring an ester functional group and an ether linkage, allows it to participate in a range of chemical transformations. ontosight.ai

It can be employed as a precursor in reactions such as:

Aldol Condensation: Reacting with aldehydes and ketones to form aldol adducts, which are valuable intermediates for creating more complex molecules. smolecule.com

Grignard Reactions: this compound can react with Grignard reagents to produce tertiary alcohols. smolecule.com

Esterification and Transesterification: It is synthesized from ethoxyacetic acid and ethanol (B145695) and can be used in reactions to introduce the ethoxyacetate moiety into other molecules. ontosight.aiorgsyn.org

Due to its effective solvency for many organic compounds and its role as a reactive intermediate, this compound is a staple in many research and development laboratories focused on organic and medicinal chemistry. ontosight.ai

Computational Chemistry and Theoretical Studies on Ethyl Ethoxyacetate

Molecular Orbital Theory Calculations for Ethyl Ethoxyacetate

Molecular Orbital (MO) theory is a fundamental computational approach used to describe the electronic structure of molecules. By solving the Schrödinger equation for the electrons in a molecule, MO theory provides the energies and shapes of the molecular orbitals. For this compound, these calculations are crucial for understanding its electronic properties.

The key outputs of MO calculations are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. In this compound, the HOMO is likely localized around the oxygen atoms, which have lone pairs of electrons, making them potential sites for electrophilic attack.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. The LUMO is often centered on the carbonyl group (C=O), specifically the antibonding π* orbital, making the carbonyl carbon a prime target for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. A larger gap suggests higher stability and greater energy required for electronic transitions.

These MO calculations help rationalize the molecule's reactivity in various chemical environments and predict its behavior in spectroscopic studies.

Density Functional Theory (DFT) Investigations of this compound Reactivity

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. researchgate.net It offers a balance between accuracy and computational cost, making it ideal for studying the reactivity of molecules like this compound.

A significant area where DFT has been applied is in understanding the synthesis of this compound (EEA) from the hydrogenation of diethyl oxalate (B1200264) (DEO). researchgate.net Studies on Cu/Al₂O₃ catalysts have shown that the formation of EEA is a result of synergistic catalysis involving both the copper metal sites and Lewis acid sites on the alumina (B75360) support. researchgate.netresearchgate.net DFT calculations have been instrumental in elucidating the complex reaction mechanism, revealing two primary pathways:

Dehydration Pathway: An ethyl 2-hydroxy-2-ethoxyacetate intermediate undergoes dehydration at a Lewis acid site. researchgate.netresearchgate.net

Etherification Pathway: Ethyl glycolate (B3277807) (Egly) and ethanol (B145695) react via etherification, also at a Lewis acid site. researchgate.netresearchgate.net

DFT calculations help to map the potential energy surface of these reaction pathways, identifying transition states and calculating activation energy barriers. This allows researchers to understand why certain catalytic sites are more effective and how reaction conditions can be optimized to maximize the yield of this compound. epfl.ch For instance, DFT studies on similar ester hydrogenation reactions have successfully identified rate-determining steps by calculating the free energy barriers of proposed mechanistic cycles. rsc.org

Conformational Analysis and Energy Landscapes of this compound

This compound is a flexible molecule with several single bonds around which rotation can occur. These rotations give rise to different three-dimensional arrangements called conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.

The structure of this compound (CH₃CH₂OCH₂COOCH₂CH₃) contains multiple rotatable bonds:

C-C bonds in the ethyl groups.

C-O bonds of the ether and ester functionalities.

The C-C bond of the acetate (B1210297) backbone.

Computational methods like molecular mechanics or DFT can be used to perform a systematic scan of the potential energy surface by rotating these bonds. This process generates a conformational energy landscape, which maps the energy of the molecule as a function of its geometry. The most stable conformers will be those that minimize steric hindrance and optimize electronic interactions, such as avoiding the eclipsing of bulky ethyl groups. Molecular dynamics (MD) simulations can also be used to explore the complex conformational landscape and understand how the molecule behaves over time at a given temperature. nih.gov

Table 1: Conceptual Relative Energies of Key Conformations of this compound
Conformation TypeDescriptionRelative Energy (Conceptual)
Anti (Staggered)Bulky groups are positioned opposite to each other, minimizing steric repulsion.Low (Stable)
Gauche (Staggered)Bulky groups are adjacent but not eclipsed.Intermediate
EclipsedGroups are aligned, maximizing steric and torsional strain.High (Unstable Transition State)

Predictive Modeling of Reaction Outcomes Involving this compound

Computational chemistry enables the predictive modeling of reaction outcomes, offering insights before experiments are conducted. By calculating the thermodynamics and kinetics of potential reaction pathways, researchers can forecast product distributions, reaction rates, and the influence of catalysts.

In the synthesis of this compound from diethyl oxalate, predictive modeling based on DFT calculations was used to understand the role of the Cu-Al catalyst. researchgate.net The models predicted that the selectivity towards this compound is strongly dependent on the presence and strength of Lewis acid sites on the catalyst surface. researchgate.netresearchgate.net This predictive capability is a powerful tool for rational catalyst design, guiding experimentalists toward the most promising materials.

Furthermore, quantitative structure-activity relationship (QSAR) models can be used to predict the physicochemical and toxicological properties of chemicals based on their molecular structure. canada.ca For this compound, such models can estimate properties like boiling point, vapor pressure, and potential for bioaccumulation, which are crucial for environmental and safety assessments. canada.ca

Spectroscopic Characterization through Computational Methods (e.g., IR, NMR)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Experimental spectra for this compound are available in databases, providing a benchmark for computational results. nih.govbldpharm.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. By comparing the computed IR spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion. For this compound, key predicted peaks would include the strong C=O stretch of the ester, C-O-C stretches of the ether and ester groups, and various C-H bending and stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry can predict NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These calculations can help assign peaks in complex experimental spectra and understand how the electronic environment of each atom affects its chemical shift. For example, the protons on the carbon adjacent to the ether oxygen (CCOC H₂CO) are expected to have a different chemical shift than those on the carbon adjacent to the ester oxygen (COOCH₂ CH₃), a feature that can be precisely calculated. mdpi.com

Environmental and Toxicological Impact of Ethyl Ethoxyacetate

Biodegradation Pathways of Ethyl Ethoxyacetate in Environmental Systems

This compound is considered to be readily biodegradable in the environment. nih.gov Several screening tests have confirmed its susceptibility to breakdown by microorganisms. nih.govcanada.ca The primary mechanism of degradation begins with hydrolysis, which is followed by biodegradation to carbon dioxide and water under aerobic conditions. canada.ca In anaerobic environments, the major end products of its degradation are methane (B114726) and carbon dioxide. canada.ca

The process is facilitated by bacteria found in the soil. canada.ca Specific research has identified this compound as an intermediate metabolite in the biodegradation of the pharmaceutical diclofenac (B195802) by the bacterium Pseudomonas aeruginosa. mdpi.comnih.gov This strain is capable of further degrading this compound, ultimately mineralizing it to carbon dioxide and water. mdpi.comnih.govresearchgate.net While generally considered readily biodegradable, some sources suggest its biodegradability is moderate and that it may persist under certain environmental conditions. ontosight.ai

Summary of Biodegradation Data

ParameterFindingSource Index
BiodegradabilityReadily biodegradable nih.gov
Measured Biodegradation80% biodegradation in a 20-day screening test nih.gov
Modelled Half-Life in Water15 days (Ultimate Survey Model) canada.ca
Aerobic End ProductsCarbon dioxide and water canada.ca
Anaerobic End ProductsMethane and carbon dioxide canada.ca
Degrading MicroorganismPseudomonas aeruginosa (can mineralize the compound) mdpi.comnih.gov

Environmental Fate and Distribution Modeling of this compound

The environmental distribution of this compound is influenced by its physical and chemical properties. Level III fugacity modeling indicates that the substance is expected to predominantly reside in the environmental compartment into which it is released. canada.ca

When released into the atmosphere, this compound reacts with sunlight and other chemicals, breaking down into substances such as hydroesters, hydroxyacids, hydroxycarbonyls, peroxyacyl nitrates, and formaldehyde (B43269). canada.ca Gaseous this compound that dissolves in atmospheric water is expected to be deposited onto land or water through rainfall. canada.ca

If released into water, it is not expected to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces is an expected environmental fate process. nih.gov The compound is subject to hydrolysis, with estimated half-lives of 305 days at a pH of 7 and 30 days at a pH of 8. nih.gov Based on biodegradation rates, its half-life in soil is estimated to be less than 182 days, and in sediment, less than 365 days, indicating it is not expected to be persistent in these compartments. canada.ca

Environmental Fate and Half-Life Data

Compartment/ProcessParameterValueSource Index
WaterVolatilization Half-Life (Model River)13 days nih.gov
WaterVolatilization Half-Life (Model Lake)100 days nih.gov
WaterHydrolysis Half-Life (pH 7)~305 days nih.gov
WaterHydrolysis Half-Life (pH 8)~30 days nih.gov
SoilPersistence Half-Life<182 days canada.ca
SedimentPersistence Half-Life<365 days canada.ca

Studies on Bioconcentration and Biomagnification Potential of this compound

Research and modeling studies indicate that this compound has a low potential for bioconcentration and biomagnification in aquatic organisms. nih.govcanada.ca The bioconcentration factor (BCF) is a key indicator of a substance's tendency to accumulate in an organism from the surrounding water.

Bioconcentration and Bioaccumulation Data

ParameterValueInterpretationSource Index
Bioconcentration Factor (BCF)3.0 (Estimated)Low potential for bioconcentration nih.gov
Bioconcentration Factor (BCF)0.6Will not bioconcentrate significantly chemikalieninfo.de
Bioaccumulation Factor (BAF)1.18 L/kgNot likely to bioconcentrate or biomagnify canada.ca

Metabolic Pathways of this compound in Biological Systems

Once absorbed into the body, this compound is rapidly metabolized. wikipedia.orgindustrialchemicals.gov.au The initial and primary metabolic step is hydrolysis, a reaction catalyzed by esterase enzymes present in the blood and liver. wikipedia.orgindustrialchemicals.gov.ausmolecule.com This reaction cleaves the ester bond, yielding ethoxyethanol and acetic acid. atamanchemicals.comatamanchemicals.com The ethoxyethanol is then further metabolized. wikipedia.orgnih.gov This rapid hydrolysis is a key feature of its toxicokinetics, meaning that the toxicity profile of this compound is largely representative of its metabolites. industrialchemicals.gov.au

Following the initial hydrolysis to ethoxyethanol, further metabolism occurs primarily in the liver. wikipedia.org Ethoxyethanol is oxidized by alcohol dehydrogenase to form 2-ethoxyacetaldehyde. wikipedia.orgindustrialchemicals.gov.aunih.gov This aldehyde is a transient metabolite that is subsequently metabolized by aldehyde dehydrogenase to produce 2-ethoxyacetic acid (2-EAA). wikipedia.orgnih.gov

Both 2-ethoxyacetaldehyde and 2-ethoxyacetic acid are considered the likely active metabolites responsible for the toxic effects associated with the parent compound. wikipedia.org Research on analogous compounds suggests that the aldehyde metabolite may be a more potent inducer of chromosomal aberrations than the parent glycol ether or the subsequent acid metabolite. industrialchemicals.gov.au In rats, an additional metabolic pathway involves microsomal P450 mixed-function oxidases, which can de-ethylate the compound to produce acetaldehyde (B116499) and ethylene (B1197577) glycol. wikipedia.org The 2-ethoxyacetic acid can also be conjugated with glycine (B1666218) or be O-deethylated and further metabolized to carbon dioxide. wikipedia.org

Toxicological Research on this compound

Toxicological studies have identified developmental, reproductive, and hematological systems as primary targets for the toxicity of this compound. canada.canih.gov The International Programme on Chemical Safety concluded that the major effects of concern for humans for this class of chemicals are developmental, testicular, and hematological toxicity. canada.ca

Animal studies have provided significant evidence of these effects. In developmental toxicity studies, exposure has been linked to an increased incidence of cardiovascular and skeletal variations, increased fetal resorption, and decreased fetal body weights and viability in rats. canada.ca It is considered a teratogen and reproductive toxicant across several species and routes of administration. nih.gov

Hematological effects have been consistently observed in experimental animals following both acute and repeated inhalation exposure. canada.ca These findings are corroborated by human data from occupational settings, where exposure has been associated with mild anemia and other hematological effects like leucopenia. canada.canih.gov Additionally, acute toxicity studies in animals have reported kidney damage, including extreme tubular degeneration, following oral and dermal exposure. nih.gov High exposure levels in animal models have also been linked to kidney damage and paralysis. wikipedia.org

Summary of Toxicological Research Findings

EffectFindingSource Index
Developmental ToxicityIncreased cardiovascular/skeletal variations, fetal resorption, decreased fetal weight in rats. Considered a teratogen. canada.canih.gov
Reproductive ToxicityIdentified as a reproductive toxicant in numerous animal studies. May impair fertility. canada.canih.gov
Hematological ToxicityConsistently observed in animal studies. Mild anemia and leucopenia reported in occupationally exposed humans. canada.canih.gov
Kidney ToxicityKidney damage, including tubular degeneration, reported in acute animal studies. wikipedia.orgnih.gov
IrritationCan cause mild to moderate skin and eye irritation. ontosight.ainih.gov

Acute Toxicity Studies and LD50 Determination

Acute toxicity studies are conducted to determine the immediate adverse effects of a substance following a single or short-term exposure. The median lethal dose (LD50), the dose required to kill half the members of a tested population, is a common measure of acute toxicity.

For 2-ethoxyethyl acetate (B1210297) (2-EEA), a structural analog of this compound, acute toxicity has been evaluated across various exposure routes and animal models. Oral LD50 values for 2-EEA in rats have been reported to be 2700 mg/kg. spectrumchemical.com In guinea pigs, the oral LD50 is reported as 1910 mg/kg. spectrumchemical.comcanada.ca Dermal LD50 values are generally higher, indicating lower toxicity through skin contact. For instance, the dermal LD50 in rabbits is reported as 10,000 mg/kg. spectrumchemical.com The inhalation LC50 (lethal concentration, 50%) for rats over an 8-hour exposure was determined to be 12,100 mg/m³. spectrumchemical.com While some data suggests that 2-EEA and its related acetates have LD50 values greater than 2000 mg/kg bw/day, other studies in guinea pigs and rabbits show values in the range of 1000–1500 mg/kg bw/day. industrialchemicals.gov.au

Interactive Table: Acute Toxicity of 2-Ethoxyethyl Acetate (2-EEA)

Exposure Route Species LD50/LC50 Value Reference
Oral Rat 2700 mg/kg spectrumchemical.com
Oral Guinea Pig 1910 mg/kg spectrumchemical.comcanada.ca
Dermal Rabbit 10000 mg/kg spectrumchemical.com

Subacute and Chronic Toxicity Investigations

Subacute and chronic toxicity studies examine the effects of repeated or long-term exposure to a substance. For glycol ethers like 2-ethoxyethyl acetate, repeated exposure can lead to effects on the blood and bone marrow. industrialchemicals.gov.au Long-term exposure to 2-ethoxyethyl acetate may also affect the liver and kidneys. spectrumchemical.com

In a 28-day study on the related compound ethylene glycol monoethyl ether (EGME) in rats, effects on the testes and hematological parameters were observed at a dose of 1000 mg/kg bw/day, with a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg bw/day. industrialchemicals.gov.au A 13-week dermal study in guinea pigs showed similar effects at doses of 1000 mg/kg bw/day. industrialchemicals.gov.au Repeated dose inhalation studies on EGME and 2-ethoxyethanol (B86334) (EGEE) have been conducted in rats, rabbits, and dogs, though limited data is available for their acetates. industrialchemicals.gov.au

Developmental and Reproductive Toxicity Studies of 2-Ethoxyethyl Acetate

Developmental and reproductive toxicity are significant concerns for 2-ethoxyethyl acetate (2-EEA). canada.ca The European Commission has classified 2-EEA as a Category 2 substance for reproductive toxicity, with risk phrases indicating it "May impair fertility" and "May cause harm to the unborn child". canada.ca

Studies in rodents and rabbits have shown developmental effects following oral, dermal, and inhalation exposure to 2-EEA. canada.ca Oral exposure in mice to 1% or 2% 2-EEA in drinking water (equivalent to 1860 or 3000 mg/kg-bw per day) resulted in a significantly decreased number of litters, reduced fetal body weights, and lower pup viability, without signs of toxicity in the mothers. canada.ca No effects were seen at a dose of 0.5% (930 mg/kg-bw per day). canada.ca

In a dermal developmental toxicity study in rats, a dose of 5826 mg/kg-bw per day led to a significant increase in cardiovascular and skeletal variations, more fetal resorptions, and decreased fetal body weight and viability. canada.ca Maternal toxicity was also observed at this dose. canada.ca

Hematological Effects Associated with this compound Exposure

The hematological system is a primary target of 2-ethoxyethyl acetate (2-EEA). canada.ca Hematological effects have been consistently observed in experimental animals after both acute and repeated inhalation exposure. canada.ca The lowest-observed-adverse-effect concentration (LOAEC) in acute inhalation studies was 62 ppm (341 mg/m³), which caused increased erythrocyte osmotic fragility in female rats. canada.ca

In occupational settings, exposure to 2-EEA has been linked to hematological changes in workers. A study of shipyard painters exposed to a mean concentration of 3 ppm (16 mg/m³) of EGEEA showed significant effects on white blood cell count and mean corpuscular volume in the high-exposure group. industrialchemicals.gov.au Another study reported that exposure to a geometric mean concentration of 9.34 ppm (51.2 mg/m³) of 2-EEA was associated with significant decreases in hemoglobin and hematocrit in female silk screening shop workers. canada.ca These effects were no longer significant after protective measures were implemented. canada.ca

Irritation and Organ-Specific Toxicity (Skin, Eyes, Respiratory System, Kidney)

This compound and its analog 2-ethoxyethyl acetate (2-EEA) can cause irritation to the skin, eyes, and respiratory system. fishersci.com Contact can irritate the eyes, and breathing the vapor can irritate the nose and throat, leading to coughing and wheezing. nj.gov The substance can also defat the skin, which may cause dryness or cracking with repeated exposure. ilo.org

High levels of exposure to 2-ethoxyethyl acetate may lead to kidney damage. wikipedia.orgnj.govilo.org Chronic exposure may also affect the liver and urinary system. spectrumchemical.com Inhalation of high concentrations can lead to central nervous system effects such as headache, dizziness, and fatigue. nj.gov

Interaction with Biological Systems and Potential Health Risks

This compound is rapidly metabolized in the body. In the blood, it is hydrolyzed to 2-ethoxyethanol. wikipedia.org This is then metabolized in the liver, primarily by alcohol dehydrogenase, to 2-ethoxyacetaldehyde, and then by aldehyde dehydrogenase to 2-ethoxyacetic acid (2-EAA). wikipedia.org These metabolites, 2-ethoxyacetaldehyde and 2-EAA, are believed to be responsible for some of the toxic effects observed. wikipedia.org

The primary health risks associated with exposure to 2-ethoxyethyl acetate are developmental and reproductive toxicity, as well as hematological effects. canada.ca These effects have been observed in both experimental animals and exposed human populations. canada.ca Due to its potential to cause these adverse health effects, handling of this compound requires caution. nj.gov

Analytical Chemistry Methodologies for Ethyl Ethoxyacetate

Chromatographic Techniques for Separation and Quantification of Ethyl Ethoxyacetate

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from impurities and starting materials. Gas and liquid chromatography are the principal methods used for this purpose.

Gas chromatography (GC) is a highly effective method for assessing the purity of volatile compounds like this compound. laboratuvar.com The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. wpmucdn.com For this compound, GC analysis is critical in quality control to quantify residual reactants, such as ethanol (B145695) and acetic acid, or other impurities. wpmucdn.compku.edu.cn

The determination of purity is often accomplished using methods like internal standard calibration or area normalization. pku.edu.cn An internal standard, a known amount of a different compound added to the sample, allows for more accurate quantification by correcting for injection volume variations.

Key parameters for a typical GC analysis are detailed in the table below. The choice of stationary phase, column temperature, and detector is crucial for achieving optimal separation and sensitivity.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Ester Analysis

Parameter Typical Value/Condition Purpose
Column Fused silica (B1680970) capillary column (e.g., with a polar stationary phase like polyethylene (B3416737) glycol) Separates compounds based on boiling point and polarity.
Carrier Gas Helium or Nitrogen Acts as the mobile phase to carry the sample through the column.
Injector Temperature 200 - 250 °C Ensures rapid vaporization of the sample upon injection.
Oven Temperature Program Isothermal (e.g., 90°C) or a temperature gradient Controls the elution of compounds from the column.
Detector Flame Ionization Detector (FID) Provides high sensitivity for organic compounds like this compound.

| Internal Standard | 4-methyl-2-pentanol (B46003) | Used for accurate quantification of the analyte. |

While GC is common for volatile esters, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for less volatile impurities or when derivatization is not desired. Reversed-phase HPLC is a frequently used mode for separating moderately polar compounds like this compound. daneshyari.com

In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. daneshyari.comsielc.com Separation occurs based on the compound's hydrophobicity. This compound, being moderately polar, will have a characteristic retention time under specific conditions. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional group exhibits some absorbance at lower wavelengths. sielc.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions

Parameter Typical Value/Condition Purpose
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm) Nonpolar stationary phase for separating moderately polar compounds. daneshyari.com
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water The polar mobile phase elutes compounds from the column. sielc.com
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation and analysis time.
Detector UV-Vis Detector (e.g., set at 206-250 nm) Detects the analyte as it elutes from the column. daneshyari.comsielc.com

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | Affects retention times and peak shape. |

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic methods are indispensable for confirming the identity and molecular structure of this compound. These techniques probe the interaction of electromagnetic radiation with the molecule to provide detailed structural information.

Infrared (IR) spectroscopy is a rapid and effective tool for identifying the functional groups present in a molecule. scienceskool.co.uk When a sample of this compound is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, corresponding to their vibrational modes (stretching and bending). scienceskool.co.uk The resulting IR spectrum provides a unique "fingerprint" of the molecule.

The key functional groups in this compound—the ester and the ether—give rise to characteristic, strong absorption bands. The presence of a strong band in the carbonyl region and distinct bands in the C-O stretching region confirms the ester and ether functionalities.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Bond Vibration Characteristic Wavenumber (cm⁻¹) Intensity
Ester C=O Stretch ~1750 - 1735 Strong
Ester & Ether C-O Stretch ~1250 - 1000 Strong, often multiple bands
Alkane C-H Stretch ~3000 - 2850 Medium to Strong

| Alkane | C-H Bend | ~1470 - 1370 | Variable |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound. quora.com It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. quora.com

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting). The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule. For this compound, the spectrum shows distinct signals for each chemically unique proton and carbon atom, confirming the connectivity of the ethoxy and ethyl acetate (B1210297) moieties.

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Protons Chemical Shift (δ, ppm) (Approx.) Multiplicity Integration
CH₃ -CH₂-O- 1.2 Triplet 3H
-O-CH₂ -C(=O)- 4.1 Singlet 2H
CH₃-CH₂ -O- 3.5 Quartet 2H
-C(=O)-O-CH₂ -CH₃ 4.2 Quartet 2H

Table 5: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (δ, ppm) (Approx.)
C H₃-CH₂-O- 15
-O-C H₂-C(=O)- 68
CH₃-C H₂-O- 67
-C(=O)-O-C H₂-CH₃ 61
-C(=O)-O-CH₂-C H₃ 14

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nist.gov When this compound is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion [M]⁺. The molecular weight of this compound is 132.16 g/mol . nih.gov

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is predictable and provides clues to the molecule's structure. For esters and ethers, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and McLafferty rearrangements. libretexts.orgyoutube.com

Table 6: Major Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Fragment Structure
132 Molecular Ion [CH₃CH₂OCH₂COOCH₂CH₃]⁺
87 Loss of ethoxy radical (•OCH₂CH₃) [CH₃CH₂OCH₂C=O]⁺
59 Alpha-cleavage [CH₃CH₂O=CH₂]⁺
45 Ethoxy cation [CH₃CH₂O]⁺
43 Acetyl cation (from rearrangement) [CH₃C=O]⁺

| 29 | Ethyl cation | [CH₃CH₂]⁺ |

Other Analytical Techniques for this compound Characterization

Beyond standard spectroscopic and chromatographic methods, a range of other analytical techniques are employed to provide a comprehensive characterization of this compound. These methods are crucial for confirming the compound's identity, determining its purity, and quantifying specific physical and chemical properties. Techniques such as mass spectrometry, titrimetric analysis, and the measurement of physical constants like the refractive index and water content are routinely utilized.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. In electron ionization (EI) mass spectrometry, this compound (C6H12O3) is bombarded with electrons, leading to the formation of a molecular ion ([M]+) and various fragment ions. nist.gov The fragmentation pattern is unique to the molecule and serves as a chemical fingerprint.

The mass spectrum of this compound shows a base peak at a mass-to-charge ratio (m/z) of 59. nih.gov Other significant fragments are observed at m/z values of 31, 29, 88, and 60. nih.gov The molecular ion peak corresponding to the intact molecule [C6H12O3]+ is also detectable. nist.gov This fragmentation data is instrumental in confirming the compound's structure.

Interactive Data Table: Mass Spectrometry Fragmentation of this compound Below is an interactive table detailing the primary fragments observed in the electron ionization mass spectrum of this compound.

m/zRelative IntensityLikely Fragment
5999.99[CH3CH2OCH2]+
3191.73[CH3O]+
2956.95[CH3CH2]+
8844.89[M-C2H4O]+ or [M-44]+
6024.21[CH3COOH]+

Data sourced from MassBank of North America (MoNA). nih.gov

Titrimetric Methods

Titration offers a classic and reliable method for quantitative analysis, particularly for determining the purity of esters like this compound.

Saponification Titration: This is a common method for determining the ester content. The procedure involves the saponification of the ester with a known excess of a strong base, such as sodium hydroxide (B78521). The mixture is heated to ensure the complete hydrolysis of the ester into ethoxyacetate and ethanol. Following the reaction, the unreacted base is back-titrated with a standardized acid. The difference between the initial amount of base and the amount remaining allows for the calculation of the amount of ester that was present. This principle is applied to similar esters like ethyl acetate for purity assessment. fao.org

Karl Fischer Titration: The presence of water can be a critical quality parameter for this compound, especially when used as a solvent in moisture-sensitive applications. Karl Fischer titration is the standard method for the precise determination of water content in organic solvents. This technique can be performed using either volumetric or coulometric methods to quantify trace amounts of water, ensuring the compound meets required specifications for use.

Measurement of Physical Constants

Simple physical properties are often measured as a quick and non-destructive way to verify the identity and purity of a substance.

Refractive Index: The refractive index is a measure of how light propagates through a substance and is a characteristic physical property. For this compound, the refractive index is typically measured at 20 °C using the D-line of a sodium lamp (n20/D). The accepted value is approximately 1.402. chemicalbook.com Any deviation from this value can indicate the presence of impurities.

Industrial and Process Research on Ethyl Ethoxyacetate

Scalable Synthesis and Manufacturing Processes for Ethyl Ethoxyacetate

The industrial production of this compound primarily relies on several key synthetic routes, chosen based on factors like raw material availability, desired purity, and economic feasibility. The most established and widely used method is the direct esterification of ethoxyacetic acid with ethanol (B145695). orgsyn.org Another significant approach involves the catalytic hydrogenation of diethyl oxalate (B1200264). researchgate.net

Esterification Routes: The classical and most common method for producing this compound is through the Fischer esterification of ethoxyacetic acid with ethanol, typically in the presence of an acid catalyst. orgsyn.org A detailed laboratory-scale synthesis, which can be adapted for industrial production, involves the initial preparation of ethoxyacetic acid from chloroacetic acid and sodium ethoxide. orgsyn.org The resulting ethoxyacetic acid is then esterified with an excess of absolute ethyl alcohol using dry hydrogen chloride as a catalyst. orgsyn.org The mixture is allowed to react for an extended period to ensure completion. orgsyn.org

For large-scale manufacturing, process intensification is key. This often involves using heterogeneous catalysts to simplify product purification and reduce corrosive waste streams. Cation exchange resins in their H-form have been successfully employed as catalysts in batch-flowing or tubular flow reactors. atamanchemicals.comgoogle.com This method offers the advantage of producing colorless products and minimizing equipment corrosion. atamanchemicals.com Another patented method utilizes oxalic acid as the catalyst in a reactive distillation apparatus, which allows for continuous removal of water, driving the reaction towards the product and improving efficiency. google.com

A different esterification pathway starts with ethyl chloroacetate (B1199739), which is reacted with sodium ethoxide in ethanol. google.com A process described in a U.S. patent involves treating a solution of ethyl chloroacetate with ethanolic sodium ethoxide at controlled temperatures (20°C–45°C). google.com After the reaction, the mixture is filtered and the product is isolated by distillation. google.com

Hydrogenation Route: An alternative and more recent manufacturing process is the direct synthesis via the gas-phase hydrogenation of diethyl oxalate (DEO). researchgate.net This process often utilizes bifunctional catalysts, such as a combination of copper and aluminum oxides (Cu/Al₂O₃). researchgate.netresearchgate.net The reaction is typically carried out at elevated temperatures and pressures. In this synergistic catalytic system, the copper sites and Lewis acid sites on the alumina (B75360) support work together to facilitate the reaction. researchgate.net Research has shown that this method can be a pathway for producing a variety of alcohol-ethers-esters (AEE) compounds from dialkyl oxalates. researchgate.net

Other Methods: Other documented synthesis methods, though less common for large-scale production, include the alcoholysis of ethoxyacetonitrile with alcoholic hydrogen chloride and the reaction of ethyl iodide on sodium ethoxyacetate. orgsyn.org

Optimization of Industrial Production for Yield, Purity, and Cost-Effectiveness

Optimizing the industrial production of this compound centers on maximizing product yield and purity while minimizing operational costs and process time. This is achieved through careful selection of catalysts, reaction conditions, and purification techniques.

Catalyst and Reaction Condition Optimization: In the esterification of ethyl cellosolve (2-ethoxyethanol) with acetic acid, the choice of catalyst is critical. While traditional mineral acids like sulfuric acid are effective, they lead to equipment corrosion and complex purification. atamanchemicals.com The use of oxalic acid at a concentration of 0.1-0.6% by weight of the reaction mixture at temperatures between 105-130°C has been shown to improve process efficiency. google.com This method, coupled with reactive distillation to continuously remove water, drives the equilibrium towards higher conversion rates. google.com Similarly, using solid acid catalysts like cation exchange resins allows for easier separation and recycling, reducing waste and cost. atamanchemicals.com Optimal conditions for this process include a temperature range of 75-115°C and a molar ratio of ethyl cellosolve to acetic acid between 1:0.5 and 1:2.5. google.com

In the synthesis from ethyl chloroacetate and sodium ethoxide, a laboratory-scale process reported a yield of 71% with 98.8% purity after distillation. google.com The process involved careful temperature control (20°C-45°C) and a heating step to ensure reaction completion. google.com

For the hydrogenation of diethyl oxalate (DEO), the catalyst composition is paramount for selectivity. Bifunctional Cu-Al catalysts have been investigated, where the interplay between the Cu sites and the Lewis acid sites (LAS) on the alumina support dictates the product distribution. researchgate.net Research has demonstrated that the synthesis of this compound (EEA) can be achieved with a selectivity of approximately 55% over a specific Cu₁Al₁₀₀ catalyst, highlighting the importance of catalyst design in directing the reaction towards the desired product. researchgate.net

Purification and Yield Enhancement: Distillation is the primary method for purifying this compound. In a procedure starting from chloroacetic acid, the intermediate ethoxyacetic acid is first distilled under reduced pressure, yielding 74% of the theoretical amount. orgsyn.org A subsequent redistillation of lower-boiling fractions can recover more of the acid, which can then be esterified. orgsyn.org The final this compound product is also purified by distillation after neutralization and extraction steps. orgsyn.org High-resolution gas chromatography (HRGC) is used to confirm the purity of the final product. google.com In some processes, achieving a final purity of over 99.0% is possible through rectification. google.com

The table below summarizes key parameters from different synthesis methods, illustrating the focus on optimizing production outcomes.

Synthesis MethodReactantsCatalyst/Key ReagentReported Yield / SelectivityPurity
Esterification of Ethoxyacetic AcidEthoxyacetic acid, EthanolDry Hydrogen ChlorideNot explicitly stated for final ester, but precursor acid yield is 74%High, requires distillation
Esterification of Ethyl CellosolveEthyl cellosolve, Acetic acidOxalic Acid (0.1-0.6 wt%)High conversion due to reactive distillation>99.0%
Reaction from Ethyl ChloroacetateEthyl chloroacetate, Sodium ethoxideSodium ethoxide71%98.8%
Hydrogenation of Diethyl OxalateDiethyl oxalate, HydrogenCu-Al Bifunctional Catalyst (Cu₁Al₁₀₀)~55% Selectivity for EEADependent on catalytic selectivity

Environmental Impact of Industrial Production and Waste Management

The industrial production of this compound, like many chemical manufacturing processes, has potential environmental impacts that require careful management. These impacts stem from the raw materials used, the energy consumed, and the waste streams generated.

Key Environmental Considerations: The environmental footprint of this compound production is largely tied to its synthesis route. Processes starting from fossil fuel-derived materials like ethylene (B1197577) oxide (a precursor to ethoxyethanol) carry a carbon footprint associated with their extraction and processing. atamanchemicals.com The energy required for heating, distillation, and maintaining reaction pressures also contributes to greenhouse gas emissions. google.com

A significant environmental concern is the potential for water and soil contamination. ontosight.ai this compound itself has moderate biodegradability, and spills or improper disposal of waste streams can contaminate the environment. ontosight.ai The United States Environmental Protection Agency (EPA) regulates its use and disposal to minimize such impacts. ontosight.ai

Waste Management and Mitigation Strategies: Effective waste management is crucial for sustainable production. In the esterification process, the choice of catalyst significantly influences the waste generated. The use of traditional mineral acids like sulfuric acid creates acidic wastewater that requires neutralization, producing salt byproducts that need disposal. atamanchemicals.com

Modern approaches focus on greener chemistry principles to mitigate these issues:

Waste Stream Treatment: In the process using oxalic acid as a catalyst, the reaction water produced is continuously removed. This water, containing only trace amounts of reactants, can be sent for biological treatment (bio-purification) before being safely discharged. google.com

Solvent and Reactant Recycling: In many industrial processes, unreacted raw materials and solvents are recovered from the product stream via distillation and recycled back into the reactor, improving atom economy and reducing waste. google.com

The table below outlines potential environmental impacts and corresponding management strategies.

Impact CategoryAssociated Process StepMitigation / Management Strategy
Greenhouse Gas EmissionsEnergy for heating/distillation, Fossil-fuel based reactantsProcess optimization for energy efficiency, exploring bio-based feedstocks.
Water ContaminationAqueous waste streams, spillsNeutralization of acidic streams, use of solid catalysts to reduce liquid waste, biological treatment of process water before discharge. google.com
Solid WasteSpent catalysts, filtration media, salt byproductsUse of regenerable/recyclable catalysts, proper disposal of solid waste according to regulations.
Solvent EmissionsHandling and transfer of volatile organic compounds (VOCs)Use of closed systems, vapor recovery units. tcichemicals.com

Process Safety and Hazard Management in this compound Handling

Ensuring safety during the industrial production and handling of this compound is paramount due to its chemical and physical properties. It is classified as a flammable liquid and can pose health hazards upon exposure. spectrumchemical.comechemi.comnih.gov

Key Hazards:

Flammability: this compound is a flammable liquid with a flash point of approximately 41-49°C. ontosight.aismolecule.com Its vapors can form explosive mixtures with air and may be ignited by heat, sparks, or open flames. spectrumchemical.com Therefore, sources of ignition must be strictly controlled in areas where it is used, handled, or stored. nj.gov

Inhalation: Breathing in vapors or mists can cause irritation to the nose, throat, and respiratory system. nj.govontosight.ai High levels of exposure can lead to more severe effects. nj.gov

Skin and Eye Contact: Direct contact can cause irritation to the skin and eyes. spectrumchemical.comontosight.ai

Reactivity: The compound is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids (e.g., sulfuric, nitric), and strong bases (e.g., sodium hydroxide). nj.gov

Engineering and Administrative Controls: To manage these hazards, a multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is implemented in industrial settings.

Ventilation: Adequate ventilation is the primary engineering control. This includes providing sufficient general air exchange and using local exhaust ventilation at points of chemical release to keep airborne concentrations below exposure limits. spectrumchemical.comfishersci.se

Closed Systems: Where possible, operations should be enclosed, and the liquid should be transferred via automated pumping from storage to process containers to minimize worker exposure and fugitive emissions. tcichemicals.comnj.gov

Ignition Source Control: All sources of ignition, such as smoking and open flames, are prohibited. nj.gov Electrical equipment, including lighting and ventilation systems, must be explosion-proof. echemi.comtcichemicals.com To prevent ignition from static electricity, all metal parts of the equipment must be grounded and bonded. spectrumchemical.comechemi.com Non-sparking tools should be used. echemi.com

Storage: this compound should be stored in tightly closed containers in a dry, cool, and well-ventilated area, segregated from incompatible materials. echemi.comnj.govfishersci.se

Personal Protective Equipment (PPE): When engineering controls are not sufficient to control exposure, workers must use appropriate PPE.

Eye/Face Protection: Safety glasses with side shields or chemical goggles are required. tcichemicals.comfishersci.se

Hand Protection: Solvent-resistant gloves must be worn. nj.govfishersci.se

Skin and Body Protection: Protective, long-sleeved clothing should be worn to prevent skin contact. fishersci.se In case of large-scale use or emergencies, more extensive protective suits may be necessary. fishersci.se

Respiratory Protection: If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator must be used. fishersci.se

The following table summarizes key hazard management protocols for the industrial handling of this compound.

HazardEngineering ControlsPersonal Protective Equipment (PPE)Storage & Handling Procedures
FlammabilityExplosion-proof ventilation and electricals; grounding and bonding of equipment. spectrumchemical.comechemi.comN/A (Managed by engineering/procedural controls)Store away from heat and ignition sources; use non-sparking tools. nj.govtcichemicals.com
InhalationLocal exhaust ventilation; enclosed/closed systems. tcichemicals.comspectrumchemical.comNIOSH/MSHA-approved respirator if needed. fishersci.seHandle only in well-ventilated areas; avoid breathing vapors. spectrumchemical.com
Skin & Eye ContactSafety showers and eyewash stations. tcichemicals.comSolvent-resistant gloves; safety goggles/glasses; protective clothing. tcichemicals.comfishersci.seAvoid contact with skin and eyes; wash thoroughly after handling. fishersci.se
Chemical ReactivityN/A (Managed by procedural controls)Standard PPE for chemical handling.Store away from incompatible materials like strong acids, bases, and oxidizers. spectrumchemical.comnj.gov

Future Research Directions for Ethyl Ethoxyacetate

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of ethyl ethoxyacetate, particularly through the hydrogenation of diethyl oxalate (B1200264) (DEO), has been a subject of growing interest, although it has received less attention than the synthesis of other chemicals like ethanol (B145695) and ethylene (B1197577) glycol from DEO. researchgate.net Future research is increasingly focused on developing novel and sustainable catalytic systems to improve the efficiency and selectivity of this compound production.

A promising area of investigation involves the use of bifunctional catalysts. For instance, a series of Cu-Al catalysts with varying Lewis acid distributions have been synthesized and studied for the gas-phase hydrogenation of DEO to this compound. researchgate.net Research has shown that a synergistic effect between the copper sites and medium-strength Lewis acid sites on the catalyst is crucial for the synthesis. researchgate.netresearchgate.net It has been demonstrated that the synthesis of this compound involves two primary reaction pathways: the dehydration of an ethyl 2-hydroxy-2-ethoxyacetate intermediate and the etherification of ethyl glycolate (B3277807) and ethanol, both occurring at the Lewis acid sites. researchgate.net

The relationship between catalyst reactivity and copper loading has been observed to follow a volcano-shaped trend, indicating that the active copper site is a determining factor in the hydrogenation of DEO. researchgate.net While a higher copper content can lead to greater conversion rates, the selectivity towards this compound is strongly influenced by the concentration of medium-strong Lewis acid sites. researchgate.net For example, one study achieved the highest conversion rate of approximately 40% with a Cu10Al100 catalyst, whereas the highest selectivity for this compound (around 55%) was obtained with a Cu1Al100 catalyst. researchgate.net

Future research will likely continue to explore the optimization of these Cu-Al catalytic systems, focusing on tailoring the distribution of active sites to maximize both conversion and selectivity. researchgate.net Additionally, the development of other novel catalytic systems, potentially involving different metal combinations or support materials, will be a key area of exploration for the sustainable production of this compound and other valuable alcohol-ether-ester compounds. researchgate.net

Advanced Applications in Materials Science and Polymer Chemistry

This compound's properties as a solvent make it a valuable component in the study and development of new materials. smolecule.com Its utility in polymer chemistry, specifically in studying polymer properties and their interactions, opens avenues for future research. smolecule.com The investigation of mixed ionic-electronic transport in polymers is a complex and crucial area where solvents like this compound could play a role in processing and characterization. annualreviews.org The tunability of ionic and electronic transport in polymeric mixed ionic-electronic conductors (MIECs) is a key research focus, with applications in a wide range of technologies. annualreviews.org

Further research could explore the use of this compound in the synthesis and processing of novel polymers. For instance, the development of resins with enhanced swelling properties and mechanical stability, such as those used in solid-phase peptide synthesis, involves the use of various solvents during their creation and application. google.com The compatibility and interaction of this compound with these advanced polymer systems could be a subject of future investigation.

Moreover, the application of this compound as a solvent for resins and coatings is well-established. ontosight.ai Future research can focus on formulating advanced coatings with specific properties, such as improved durability, flexibility, or environmental friendliness, where this compound could serve as a key solvent component. The development of new materials, including those for nanotechnology and functional coatings, often requires versatile solvents, and this compound could be explored in these emerging areas. biochempeg.com

Further Elucidation of Biological Interactions and Pharmacological Potential

While this compound is recognized for its low toxicity, its interactions with biological systems warrant further investigation. smolecule.com Studies have suggested that prolonged exposure could lead to interactions with metabolic pathways in the liver. smolecule.com Future research should aim to further elucidate these interactions to better understand any potential long-term health implications.

The pharmacological potential of this compound and its derivatives is an emerging area of interest. smolecule.com Research into compounds containing the ethoxyacetate moiety has shown potential biological activities. For instance, certain chromene derivatives incorporating an ethoxyacetate group are being investigated for their anti-inflammatory, antioxidant, and anticancer properties. ontosight.ai Similarly, complex molecules containing an ethoxyacetate chain have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents. ontosight.ai

Another compound, ethyl 2-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethoxy)acetate, has demonstrated significant cytotoxicity against certain cancer cell lines in vitro, with its mechanism of action thought to involve the induction of apoptosis and inhibition of cell proliferation. The role of the ethoxyacetate group in the biological activity of these larger molecules is a key question for future studies.

Furthermore, this compound has been identified as a metabolite in the biodegradation of the common pharmaceutical diclofenac (B195802) by certain bacterial strains. mdpi.com Understanding the pathways of such biodegradation is crucial for environmental science and bioremediation technologies.

Future pharmacological research could focus on synthesizing and screening novel compounds derived from or containing the this compound structure to explore their therapeutic potential. smolecule.com In-depth studies on the mechanisms of action of these compounds at the molecular level will also be critical.

Development of Green Chemistry Approaches for this compound Production

The development of environmentally friendly methods for chemical synthesis is a cornerstone of green chemistry. For this compound, research is moving towards more sustainable production processes. orgsyn.org Traditional synthesis methods often involve multiple steps and the use of hazardous reagents. orgsyn.org

One promising green chemistry approach is the use of biocatalysis. Research has explored enzymatic cascades for the dynamic kinetic resolution of amines, where this compound has been used as an acyl donor. diva-portal.org This highlights the potential for enzymatic processes in reactions involving this compound, which are often more selective and operate under milder conditions than traditional chemical methods.

Another avenue for green synthesis is the development of highly efficient and recyclable catalysts. For example, silica-supported perchloric acid has been used as an eco-friendly catalyst for O-H insertion reactions to produce α-alkoxy esters, a class of compounds to which this compound belongs. lookchem.com This method offers high yields under mild, solvent-free conditions with a recyclable catalyst. lookchem.com

Investigation of this compound in Emerging Technologies

The unique properties of this compound position it as a candidate for use in various emerging technologies. Its application as a solvent and intermediate makes it relevant to fields like nanotechnology and advanced materials. smolecule.combiochempeg.com

In the realm of drug delivery and nanotechnology, polyethylene (B3416737) glycol (PEG) linkers are often employed. google.com Some of these linkers possess chemical structures that include ethoxyacetate moieties. biochempeg.com Research in this area focuses on creating new materials and functional coatings where compounds like this compound could play a role in synthesis or formulation. biochempeg.com

Furthermore, the study of polymeric mixed ionic-electronic conductors (MIECs) is crucial for technologies such as organic batteries, bioelectronics, and thermoelectric devices. annualreviews.org The processing and characterization of these advanced polymers often rely on specific solvents. Future investigations could explore the suitability of this compound in the fabrication and development of these next-generation electronic materials.

The use of this compound as a reagent in laboratory synthesis also contributes to the development of new technologies. ontosight.ai For example, it can be used as a starting material in organic synthesis to create more complex molecules with potential applications in pharmaceuticals or materials science. smolecule.com As new technologies emerge, the demand for versatile and effective chemical building blocks and solvents like this compound is likely to grow, prompting further research into its properties and applications in these novel contexts.

Q & A

Q. What are the key physicochemical properties of ethyl ethoxyacetate relevant to experimental design?

this compound (C₆H₁₂O₃, MW 132.16) is a colorless liquid with a boiling point of 153–156°C, density of 0.970 g/cm³ (20°C), and refractive index of 1.403 (20°C) . Its solubility in ethanol and ether, but not water, makes it suitable for organic synthesis under anhydrous conditions. These properties are critical for solvent selection, reaction temperature optimization, and purification steps (e.g., distillation).

Q. How is this compound synthesized, and what catalysts are commonly used?

A prominent method involves the hydrogenation of diethyl oxalate (DEO) using Cu–Al catalysts. The synergetic effect of Cu and pentacoordinate Al³⁺ sites enhances selectivity toward this compound by promoting hydrogen dissociation and stabilizing intermediates . Reaction conditions typically include 2.5 MPa H₂ pressure, 220°C, and a H₂/DEO molar ratio of 120 .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection and gas chromatography (GC) coupled with mass spectrometry (MS) are widely used. Calibration with USP/PhEur-certified ethyl acetate standards (e.g., traceable to NIST) ensures accuracy, particularly for residual analysis .

Q. What safety protocols are essential when handling this compound?

Classified as UN 3272 (flammable liquid, Category 3), it requires storage in sealed containers at 2–8°C . Use flame-retardant lab coats, chemical goggles, and NIOSH-approved gloves to prevent skin/eye contact. Ventilation systems must mitigate vapor exposure (<2.68 mmHg at 25°C) .

Advanced Research Questions

Q. How do anchoring sites in Cu–Al catalysts influence the hydrogenation efficiency of diethyl oxalate to this compound?

Cu nanoparticles anchored on Al₂O₃ enhance hydrogen spillover, while pentacoordinate Al³⁺ sites stabilize the ethoxyacetate intermediate via Lewis acid-base interactions. Catalysts like 13-Ni₃P/ZrO₂ achieve >90% selectivity by optimizing metal-support interactions and reducing side reactions (e.g., ester decomposition) . Advanced characterization (e.g., in situ FTIR) can track intermediate species during catalysis .

Q. What challenges arise in reconciling thermodynamic data discrepancies for this compound?

Reported proton affinity (835.7 kJ/mol) and gas basicity (804.7 kJ/mol) vary due to experimental methods (e.g., transesterification equilibria vs. electron impact) . Researchers should validate data using NIST-referenced techniques (e.g., Henry’s Law constants) and account for solvent effects in computational models .

Q. How can spectroscopic methods resolve structural ambiguities in this compound derivatives?

Nuclear magnetic resonance (NMR) and X-ray crystallography distinguish between ester tautomers and decomposition products. For example, ¹³C NMR identifies carbonyl shifts (δ ~170 ppm for the acetate group), while IR spectroscopy detects ether C-O stretching (~1100 cm⁻¹) .

Q. What mechanistic insights explain this compound’s role in ozonation reactions?

this compound reacts with ozone via electrophilic addition at the ether oxygen, forming unstable ozonides that decompose into carbonyl byproducts. Density functional theory (DFT) simulations reveal transition-state stabilization by the ethoxy group’s electron-donating effect .

Methodological Recommendations

  • Catalyst Optimization : Screen Al/Cu ratios (e.g., 1:3 to 1:5) to balance activity and selectivity .
  • Quantitative Analysis : Use internal standards (e.g., deuterated ethyl acetate) to correct for matrix effects in GC-MS .
  • Computational Modeling : Apply Gaussian09 with B3LYP/6-31G* basis sets to predict reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.